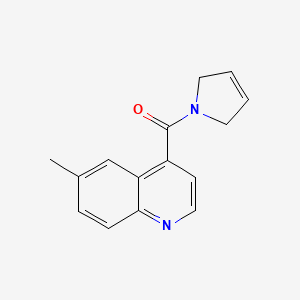![molecular formula C15H21ClN2O3S B5208638 N-[3-(1-azepanyl)-3-oxopropyl]-4-chlorobenzenesulfonamide](/img/structure/B5208638.png)
N-[3-(1-azepanyl)-3-oxopropyl]-4-chlorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1-azepanyl)-3-oxopropyl]-4-chlorobenzenesulfonamide, also known as AZP-531, is a novel drug that has gained significant attention in the scientific community due to its potential therapeutic applications. This drug was first synthesized in 2014 and has since been the subject of numerous scientific studies. In
Applications De Recherche Scientifique
N-[3-(1-azepanyl)-3-oxopropyl]-4-chlorobenzenesulfonamide has been shown to have potential therapeutic applications in the treatment of various diseases. One of the main areas of research for this drug is its effect on obesity and diabetes. N-[3-(1-azepanyl)-3-oxopropyl]-4-chlorobenzenesulfonamide has been shown to increase insulin sensitivity and reduce body weight in animal models. Additionally, N-[3-(1-azepanyl)-3-oxopropyl]-4-chlorobenzenesulfonamide has been shown to improve glucose metabolism and reduce liver fat accumulation.
Mécanisme D'action
N-[3-(1-azepanyl)-3-oxopropyl]-4-chlorobenzenesulfonamide acts as an agonist of the melanocortin-4 receptor (MC4R), which is a key regulator of energy balance and glucose metabolism. Activation of MC4R by N-[3-(1-azepanyl)-3-oxopropyl]-4-chlorobenzenesulfonamide leads to increased energy expenditure, reduced food intake, and improved glucose metabolism. This mechanism of action has been shown to be effective in reducing body weight and improving glucose metabolism in animal models.
Biochemical and Physiological Effects:
N-[3-(1-azepanyl)-3-oxopropyl]-4-chlorobenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In animal models, N-[3-(1-azepanyl)-3-oxopropyl]-4-chlorobenzenesulfonamide has been shown to increase energy expenditure, reduce food intake, improve glucose metabolism, and reduce liver fat accumulation. Additionally, N-[3-(1-azepanyl)-3-oxopropyl]-4-chlorobenzenesulfonamide has been shown to increase insulin sensitivity and reduce body weight.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[3-(1-azepanyl)-3-oxopropyl]-4-chlorobenzenesulfonamide for lab experiments is its specificity for the MC4R receptor. This allows researchers to study the effects of MC4R activation without the confounding effects of other receptors. Additionally, N-[3-(1-azepanyl)-3-oxopropyl]-4-chlorobenzenesulfonamide has been shown to be effective in animal models, which makes it a useful tool for preclinical studies. However, one limitation of N-[3-(1-azepanyl)-3-oxopropyl]-4-chlorobenzenesulfonamide is that it has not yet been tested in humans, which limits its potential therapeutic applications.
Orientations Futures
There are a number of potential future directions for research on N-[3-(1-azepanyl)-3-oxopropyl]-4-chlorobenzenesulfonamide. One area of research is the potential therapeutic applications of N-[3-(1-azepanyl)-3-oxopropyl]-4-chlorobenzenesulfonamide in humans. Clinical trials are needed to determine the safety and efficacy of N-[3-(1-azepanyl)-3-oxopropyl]-4-chlorobenzenesulfonamide in humans. Additionally, further research is needed to understand the long-term effects of N-[3-(1-azepanyl)-3-oxopropyl]-4-chlorobenzenesulfonamide on glucose metabolism, body weight, and liver fat accumulation. Finally, there is potential for the development of other MC4R agonists that may be more effective or have fewer side effects than N-[3-(1-azepanyl)-3-oxopropyl]-4-chlorobenzenesulfonamide.
Méthodes De Synthèse
The synthesis of N-[3-(1-azepanyl)-3-oxopropyl]-4-chlorobenzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 1-azepanone, followed by the addition of 3-oxopropylamine. The resulting compound is then purified through column chromatography to obtain the final product. This synthesis method has been reported to yield high purity and yield of N-[3-(1-azepanyl)-3-oxopropyl]-4-chlorobenzenesulfonamide.
Propriétés
IUPAC Name |
N-[3-(azepan-1-yl)-3-oxopropyl]-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c16-13-5-7-14(8-6-13)22(20,21)17-10-9-15(19)18-11-3-1-2-4-12-18/h5-8,17H,1-4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSVZADEEKBOKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(azepan-1-yl)-3-oxopropyl]-4-chlorobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(4-ethoxyphenyl)quinoline](/img/structure/B5208558.png)

![ethyl 7-cyclopropyl-3-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5208566.png)

![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5208572.png)
![3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5208575.png)
![5-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5208582.png)
![7-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5208593.png)
![10-{3-[4-(2-adamantyl)-1-piperazinyl]propanoyl}-2-(trifluoromethyl)-10H-phenothiazine dihydrochloride](/img/structure/B5208596.png)
![N-(3,4-difluorophenyl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3-piperidinamine](/img/structure/B5208604.png)
![(1S*,5R*)-1,3,3-trimethyl-6-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-6-azabicyclo[3.2.1]octane](/img/structure/B5208605.png)

![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5208628.png)
![N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-3-methylbutanamide](/img/structure/B5208645.png)